7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula . It is a derivative of tetrahydronaphthalene, specifically characterized by a chlorine atom at the 7th position and an amine group at the 1st position of the naphthalene ring. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the synthesis of more complex organic molecules and for its biological activities, including antimicrobial and anticancer properties.
This compound is classified as an aromatic amine and belongs to the broader category of chlorinated organic compounds. Its structural uniqueness stems from the combination of a tetrahydronaphthalene framework with specific substituents, which influence its chemical reactivity and biological activity. The compound is identified by its CAS number 875755-36-5.
The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves two main steps: chlorination followed by amination.
In industrial settings, these synthetic routes are optimized for large-scale production. Techniques such as continuous flow reactors may be employed to enhance yield and reduce production costs while ensuring safety and efficiency in handling reactive chemicals.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can participate in several types of chemical reactions:
The choice of reagents significantly influences the reaction pathways:
The mechanism of action for 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets within biological systems. It has been noted for its potential role in binding to receptors or enzymes that modulate various biochemical pathways.
Research indicates that this compound may influence kinetic resolution processes involving chiral amines through interactions with ω-transaminases. Its efficacy can be affected by environmental factors such as temperature and pH levels during reactions.
The compound is characterized by:
These properties make it suitable for various applications in research settings .
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several notable applications:
The chiral center at C1 of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (7-Cl-THA) generates enantiomers with distinct biological activities. Resolution of these enantiomers employs several advanced techniques:
Chromatographic Separation: Cellulose-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD and OD-R), achieve baseline resolution (R~s~ > 1.5) under both normal-phase (n-hexane:2-propanol, 70:30 v/v) and reversed-phase (water:acetonitrile, 60:40 v/v) conditions [10]. These phases exploit differential π-π interactions and hydrogen bonding between the enantiomers and the CSP.
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide enables enantioseparation after diastereomeric salt formation. This technique is advantageous for scalability, utilizing less than one equivalent of a chiral resolving agent like di-p-toluoyl-D-tartaric acid to form salts with the racemic base, followed by selective extraction of one enantiomer complex [9].
Capillary Electrophoresis (CE): CE with chiral selectors like β-cyclodextrin or sulfated γ-cyclodextrin resolves enantiomers through differential migration in phosphate buffer (pH 7.0)-acetonitrile systems. The chiral selector forms transient diastereomeric complexes with the protonated amine, exhibiting distinct electrophoretic mobilities [9] [10].
Table 1: Chiral Resolution Techniques for 7-Cl-THA Enantiomers
Technique | Conditions/Selectors | Resolution (R~s~) | Throughput |
---|---|---|---|
HPLC (Normal Phase) | Chiralcel OD, n-Hexane:i-PrOH (70:30) | >1.5 | Analytical/Prep |
HPLC (Reversed Phase) | Chiralcel OD-R, Water:ACN (60:40) | >1.5 | Analytical/Prep |
SFE | CO~2~, Di-p-toluoyl-D-tartaric Acid | N/A | Preparative |
Capillary Electrophoresis | β-CD, Phosphate Buffer/ACN (95:5) | 1.0–1.8 | Analytical |
The C1 stereochemistry critically determines the spatial orientation of pharmacophores:
Dopamine Receptor Binding: Computational and experimental studies indicate the (R)-enantiomer exhibits superior fit within the orthosteric binding pocket of D~3~ dopamine receptors. The chloro substituent at C7 and the amine at C1 adopt a bioactive conformation where the protonated nitrogen forms a salt bridge with Asp110, while the chloro group engages in hydrophobic contacts. The (S)-enantiomer shows steric clashes with transmembrane helix 5, reducing affinity by >10-fold [3] [8].
Opioid Receptor Selectivity: In 5-substituted tetrahydronaphthalen-2-amine derivatives, the (S)-configuration at C1 enhances µ-opioid receptor (MOR) affinity (K~i~ = 4 nM) over δ-opioid receptors (DOR) by >1000-fold. This selectivity arises from optimal positioning of the 5-hydroxyl group toward Ser229 and Trp318 in the MOR binding cleft, an orientation unattainable by the (R)-enantiomer [3].
Antidepressant Activity: Trans-(1R)-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine analogues demonstrate potent norepinephrine reuptake inhibition. The equatorial phenyl group at C4 and the axial (R)-amine at C1 align with the transporter’s substrate-binding site, facilitating competitive inhibition – a pharmacophore arrangement reversed in the (S)-series [5].
Molecular simulations elucidate enantioselective recognition mechanisms:
Docking and Molecular Dynamics (MD): Docking of (R)-7-Cl-THA into the PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase) active site (PDB: 3I65) reveals hydrogen bonding between the protonated amine and Arg265, coupled with halogen bonding between the C7-chloro and Met536. MD simulations (100 ns) confirm stable binding (RMSD <1.5 Å) for the (R)-enantiomer, while the (S)-enantiomer undergoes rapid dissociation due to repulsion with Leu532 [4]. Free energy calculations (MM-PBSA) corroborate stronger binding for (R)-7-Cl-THA (ΔG~bind~ = –9.8 kcal/mol) versus (S) (ΔG~bind~ = –6.2 kcal/mol).
Quantum Mechanical (QM) Analysis: QM studies on 5-HT~7~ receptor ligands derived from tetralinamines show the (S)-enantiomer adopts a low-energy conformation where the amine nitrogen lone pair aligns with the aromatic π-system (dihedral θ~N-C1-C2-C3~ ≈ 30°). This facilitates charge transfer to the receptor’s Phe340, stabilizing the active complex – an interaction geometrically constrained in the (R)-counterpart [3] [7].
Pharmacophore Fingerprinting: Shape-based pharmacophore models for D~3~ receptor agonists identify three critical features for (R)-7-Cl-THA: (1) a cationic center (amine), (2) a hydrophobic centroid (C7-Cl), and (3) an aromatic plane centroid (tetralin ring). The (R)-configuration optimally spaces these features at 5.8 Å (amine-to-Cl) and 7.2 Å (amine-to-ring), matching the D~3~ receptor pharmacophore map, whereas the (S)-enantiomer deviates by >1.5 Å [3] [8].
Table 2: Key Binding Parameters from Computational Modeling
Target Receptor | Enantiomer | Docking Score (kcal/mol) | Key Interactions | MD Stability (RMSD, Å) |
---|---|---|---|---|
PfDHODH | (R) | –9.8 | H-bond: Arg265; Halogen bond: Met536 | 1.4 ± 0.2 |
PfDHODH | (S) | –6.2 | Repulsion: Leu532; Weak H-bond: Gln47 | 3.8 ± 0.9 |
Dopamine D~3~ | (R) | –11.3 | Salt bridge: Asp110; π-Stacking: Phe345 | 1.2 ± 0.3 |
5-HT~7~ | (S) | –10.5 | H-bond: Ser338; Charge transfer: Phe340 | 1.6 ± 0.4 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3